molecular formula C15H17N3OS B4553806 2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one

2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one

Cat. No.: B4553806
M. Wt: 287.4 g/mol
InChI Key: VKLQGRJCDUWTBE-UHFFFAOYSA-N
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Description

2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one is a complex organic compound that features both imidazole and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with imidazole and indole moieties are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds could be investigated for their potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Thioether formation: The imidazole derivative can then be reacted with a thiol to form the thioether linkage.

    Indole synthesis: The indole moiety can be synthesized separately, often through Fischer indole synthesis.

    Coupling: Finally, the imidazole-thioether and indole derivatives can be coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the carbonyl group or other reducible sites within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted imidazole or indole compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one: Similar compounds might include other imidazole-thioether-indole derivatives.

    1-(2-Methylindolinyl)-2-(1-methylimidazol-2-ylthio)ethan-1-one: A positional isomer with potentially different biological activities.

    2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)propan-1-one: A homolog with an additional carbon atom in the side chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-9-12-5-3-4-6-13(12)18(11)14(19)10-20-15-16-7-8-17(15)2/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLQGRJCDUWTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one
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